molecular formula C21H39NO3 B3833022 ethyl 2-cyclohexyl-3-(dipentylamino)-3-oxopropanoate

ethyl 2-cyclohexyl-3-(dipentylamino)-3-oxopropanoate

Cat. No.: B3833022
M. Wt: 353.5 g/mol
InChI Key: PJNMGMKDBPBZJR-UHFFFAOYSA-N
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Description

Ethyl 2-cyclohexyl-3-(dipentylamino)-3-oxopropanoate is an organic compound with a complex structure that includes a cyclohexyl ring, an ester group, and a dipentylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexyl-3-(dipentylamino)-3-oxopropanoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of a cyclohexyl-containing carboxylic acid with ethanol in the presence of an acid catalyst. The resulting ester is then subjected to a series of reactions to introduce the dipentylamino group and the oxo group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the esterification and subsequent functional group transformations. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-3-(dipentylamino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-cyclohexyl-3-(dipentylamino)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-3-(dipentylamino)-3-oxopropanoate involves its interaction with specific molecular targets. The dipentylamino group may interact with enzymes or receptors, modulating their activity. The ester and oxo groups can also participate in chemical reactions within biological systems, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl acetate: A simpler ester with a cyclohexyl ring, used in similar applications.

    Cyclohexenone: A versatile intermediate in organic synthesis, known for its reactivity in various chemical reactions.

    2-Cyclohexyl-3-pentanol: Another compound with a cyclohexyl ring, used in different contexts.

Uniqueness

Ethyl 2-cyclohexyl-3-(dipentylamino)-3-oxopropanoate is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the dipentylamino group distinguishes it from simpler esters and ketones, providing additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

ethyl 2-cyclohexyl-3-(dipentylamino)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39NO3/c1-4-7-12-16-22(17-13-8-5-2)20(23)19(21(24)25-6-3)18-14-10-9-11-15-18/h18-19H,4-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNMGMKDBPBZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=O)C(C1CCCCC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-cyclohexyl-3-(dipentylamino)-3-oxopropanoate

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